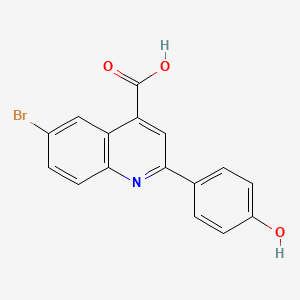

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYLWYNSKRKEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416809 | |

| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351443-08-8 | |

| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction remains the most widely employed method for synthesizing quinoline-4-carboxylic acid derivatives, including 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. This method involves the condensation of isatin derivatives with α-methyl ketones under basic conditions.

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a Schiff base intermediate between isatin and 4-bromoacetophenone, followed by cyclization and decarboxylation. A representative procedure involves:

Optimization Strategies

- Solvent Selection : Ethanol is preferred for its polarity and ability to dissolve both reactants.

- Base Strength : Potassium hydroxide outperforms sodium hydroxide in minimizing side reactions.

- Temperature Control : Prolonged reflux (>18 hours) improves cyclization efficiency but risks decomposition.

Bromination of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid

Direct bromination of the parent quinoline scaffold offers a targeted approach to introduce the bromine atom at the 6-position.

Bromination Protocol

- Reactants : 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid (1 eq), bromine (1.2 eq) in acetic acid.

- Conditions : Stirring at 25°C for 6 hours, followed by quenching with sodium thiosulfate.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate 7:3).

Yield : 78–82%.

Catalytic Methods Using Functionalized Magnetic Nanoparticles

Recent advances emphasize greener protocols using recyclable catalysts. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables solvent-free synthesis.

Procedure and Advantages

- Catalyst Loading : 10 mg per mmol of substrate.

- Conditions : Solvent-free, 80°C, 30-minute reaction time.

- Reusability : Retains >90% activity after 5 cycles.

Table 1: Comparative Performance of Catalytic vs. Traditional Methods

| Parameter | Pfitzinger Reaction | Catalytic Method |

|---|---|---|

| Reaction Time | 12–24 hours | 30 minutes |

| Solvent Consumption | High | None |

| Yield | 85–90% | 94% |

| Catalyst Reusability | N/A | 5 cycles |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Industrial-Scale Production Considerations

While lab-scale methods are well-established, industrial production requires optimization for cost and safety:

Process Intensification Strategies

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time to 2–4 hours.

- In Situ Bromination : Integrates bromination with quinoline core formation, minimizing intermediate isolation.

Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards:

Spectroscopic Data

- IR (KBr) : 1718 cm⁻¹ (C=O), 3446 cm⁻¹ (O–H).

- ¹H NMR (DMSO-d₆) : δ 8.95 (d, 1H, quinoline-H), 7.78 (s, 1H, phenolic –OH).

Table 2: Comparative Yields and Purity Across Methods

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pfitzinger Reaction | 90 | 98.5 |

| Bromination | 82 | 97.2 |

| Catalytic | 94 | 99.1 |

| Microwave | 88 | 98.8 |

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyphenyl group can undergo oxidation to form quinones or reduction to form phenols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include quinones.

Reduction Reactions: Products include phenols.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the Pfitzinger reaction, which allows for the formation of quinoline derivatives through the reaction of appropriate precursors. Characterization is achieved using spectral techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various synthesized quinoline derivatives showed inhibitory effects against microbial DNA gyrase, an essential enzyme for bacterial DNA replication . This positions these compounds as potential candidates for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that quinoline derivatives can inhibit the proliferation of cancer cell lines such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The synthesized compounds displayed enhanced activity compared to standard drugs, suggesting their potential as dual-action anticancer agents .

Antileishmanial Activity

A notable case study focused on the antileishmanial activity of quinoline derivatives. The synthesized compounds were tested against Leishmania donovani promastigotes, revealing promising results with IC50 values indicating effective inhibition at low concentrations . This highlights the potential of this compound in treating leishmaniasis.

Cosmetic Applications

There is emerging interest in the use of quinoline derivatives in cosmetic formulations due to their antioxidant properties and ability to stabilize products. Research indicates that compounds like this compound can enhance skin hydration and provide protective effects against oxidative stress . This opens avenues for its incorporation into skincare products.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-2-hydroxyquinoline-4-carboxylic acid: Similar structure but with a hydroxy group instead of a hydroxyphenyl group.

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: Lacks the bromine atom, affecting its reactivity and binding properties.

Uniqueness

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .

Actividad Biológica

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities. Compounds in this class are known for their potential therapeutic effects, including antibacterial, antifungal, and anticancer properties. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom and a hydroxyphenyl group, which are pivotal for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.

- Protein Interactions : The compound can modulate protein function by binding to specific sites, affecting cellular signaling pathways.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that this compound shows promising activity against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 20 | 23 |

| Klebsiella pneumonia | 25 | 27 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function, leading to cell death or inhibition of growth .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various pathogenic fungi. For example, it has been tested against Candida albicans and other fungal strains, showing effective inhibition at low concentrations. The minimum inhibitory concentrations (MICs) for these activities typically range from 4 to 16 µg/mL .

Anticancer Potential

The anticancer properties of quinoline derivatives have been explored extensively. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it has shown potential in inhibiting proliferation in HeLa cells and other tumor cell lines without significant toxicity to normal cells .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of multiple quinoline derivatives, including the target compound, against clinical isolates of MRSA. The results indicated that the compound exhibited comparable efficacy to standard antibiotics like ciprofloxacin .

- Antifungal Activity : Another investigation assessed the antifungal effects of quinoline derivatives on plant pathogenic fungi. The results showed significant morphological changes in fungal hyphae upon treatment with the compound, indicating its potential as a fungicide .

- Anticancer Studies : In vitro studies on cancer cell lines revealed that the compound could significantly reduce cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, and how can reaction yields be improved?

- Methodology : Two primary approaches are reported:

- Carbodiimide-mediated coupling : Use HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in DMF with triethylamine (TEA) as a base. This method achieves amidation/esterification at 0°C to room temperature over 12 hours .

- Esterification via acid catalysis : Reflux the carboxylic acid derivative in ethanol with concentrated sulfuric acid (2–3 mL) for 15–17 hours, followed by purification via column chromatography (petroleum ether:ethyl acetate, 9:1 v/v) .

- Yield Optimization : Key factors include stoichiometric ratios (1:1.5 acid-to-amine), inert atmospheres to prevent bromine displacement, and purity of starting materials. Monitor reactions with TLC (silica gel, hexane:ethyl acetate) .

Q. How can structural and functional group analysis be performed for this compound?

- Experimental Techniques :

- FT-IR/FT-Raman : Identify hydroxyl (-OH, ~3200–3500 cm⁻¹), carboxylic acid (C=O, ~1700 cm⁻¹), and quinoline ring vibrations (C=N, ~1600 cm⁻¹) .

- NMR : Use and NMR to resolve bromine-induced deshielding effects. For example, the C-6 bromine atom causes distinct splitting patterns in aromatic protons .

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and pharmacological interactions?

- DFT Calculations : Apply B3LYP/6-31G(d') basis sets to optimize geometry, calculate electrostatic potential maps, and identify nucleophilic/electrophilic sites (e.g., hydroxyl and carboxyl groups) .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., tuberculosis enzymes). The 4-hydroxyphenyl group shows π-π stacking with hydrophobic pockets .

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS, 50 ns simulations) to validate docking results .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Systematic Analysis :

- Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, antimicrobial activity varies with bacterial strain specificity .

- Control for purity: Impurities >5% (e.g., unreacted brominated intermediates) can skew cytotoxicity results .

Q. How can derivatives be designed to explore structure-activity relationships (SAR) for anticancer applications?

- Functionalization Strategies :

- Bromine replacement : Substitute with -CF₃ or -CN groups via Buchwald-Hartwig coupling to modulate electron-withdrawing effects .

- Carboxylic acid modifications : Convert to amides or esters (e.g., ethyl ester in ) to enhance membrane permeability .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Storage : Keep in airtight containers under argon at 0–6°C to prevent oxidation of the hydroxyl group .

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, which can degrade the quinoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.